molecular formula C26H22ClN3O B11145831 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B11145831
M. Wt: 427.9 g/mol
InChI Key: KPIYGUKNJZFJQA-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indole and 2-phenyl-1H-indole.

    Formation of Intermediate: The 5-chloro-1H-indole is reacted with ethyl bromoacetate in the presence of a base to form an intermediate ester.

    Amidation: The intermediate ester is then subjected to amidation with 2-phenyl-1H-indole to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole rings.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • Indole-3-acetic acid
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to its specific structural features, such as the presence of both 5-chloro-1H-indole and 2-phenyl-1H-indole moieties. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H22ClN3O

Molecular Weight

427.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C26H22ClN3O/c27-21-10-11-23-22(15-21)20(16-29-23)12-13-28-26(31)17-30-24-9-5-4-8-19(24)14-25(30)18-6-2-1-3-7-18/h1-11,14-16,29H,12-13,17H2,(H,28,31)

InChI Key

KPIYGUKNJZFJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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